molecular formula C13H15N3O2 B14285260 Ethyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate CAS No. 138147-94-1

Ethyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate

Cat. No.: B14285260
CAS No.: 138147-94-1
M. Wt: 245.28 g/mol
InChI Key: SEFWMVBGNBKIID-UHFFFAOYSA-N
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Description

Ethyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and halogenated compounds, which can be further utilized in various applications .

Scientific Research Applications

Ethyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl (3-amino-1H-pyrazol-4-yl)acetate: Lacks the phenyl group.

    3-Amino-5-phenyl-1H-pyrazole: Lacks the ethyl acetate group.

Uniqueness

Ethyl (3-amino-5-phenyl-1H-pyrazol-4-yl)acetate is unique due to the presence of both the ethyl acetate and phenyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

CAS No.

138147-94-1

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 2-(3-amino-5-phenyl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C13H15N3O2/c1-2-18-11(17)8-10-12(15-16-13(10)14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,14,15,16)

InChI Key

SEFWMVBGNBKIID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN=C1N)C2=CC=CC=C2

Origin of Product

United States

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